Tyrosylphenylalanin

Übersicht

Beschreibung

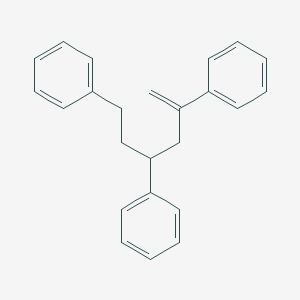

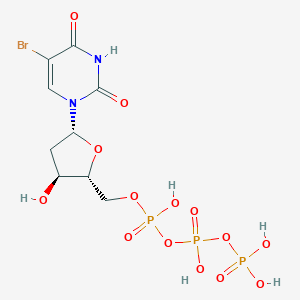

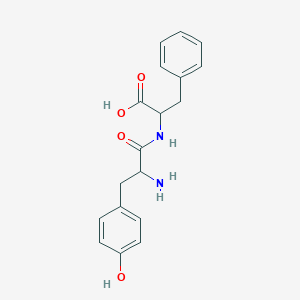

H-Tyr-Phe-OH is a compound that combines the structural features of both tyrosine and phenylalanine, two aromatic amino acids These amino acids play crucial roles in protein synthesis and are involved in various metabolic pathways

Wissenschaftliche Forschungsanwendungen

H-Tyr-Phe-OH has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

Biology: Studied for its role in protein interactions and enzyme activity.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic marker.

Industry: Utilized in the production of biopolymers and other industrial materials.

Wirkmechanismus

Target of Action

Tyrosylphenylalanine, a compound derived from the aromatic amino acids tyrosine and phenylalanine, primarily targets enzymes involved in protein synthesis and metabolism . These enzymes include phenylalanine hydroxylase, which converts phenylalanine into tyrosine , and aminoacyl-tRNA synthetases, which play a crucial role in protein synthesis .

Mode of Action

Tyrosylphenylalanine interacts with its targets by serving as a substrate. For instance, in the case of phenylalanine hydroxylase, tyrosylphenylalanine is hydroxylated to form tyrosine . This interaction results in changes in the metabolic pathways, leading to the production of various secondary metabolites .

Biochemical Pathways

Tyrosylphenylalanine is involved in several biochemical pathways. It is part of the shikimate pathway and the tryptophan pathway, which are responsible for the biosynthesis of aromatic amino acids . These pathways lead to the production of a variety of secondary metabolites, including pigment compounds, plant hormones, and biological polymers . Additionally, tyrosylphenylalanine is also involved in the phenylpropanoid pathway in plants .

Pharmacokinetics

It is known that tyrosine, a product of tyrosylphenylalanine metabolism, can be degraded to fumarate (a glucogenic compound) and acetoacetate (a ketone body) . More research is needed to fully understand the pharmacokinetics of tyrosylphenylalanine.

Result of Action

The action of tyrosylphenylalanine leads to the production of various secondary metabolites, which have integral roles in the health of both plants and animals . For instance, metabolites derived from the aromatic amino acid pathways mediate the transmission of nervous signals and quench reactive oxygen species in the brain .

Action Environment

The action, efficacy, and stability of tyrosylphenylalanine can be influenced by various environmental factors. For example, the concentration of extracellular tyrosine and phenylalanine can affect the intracellular partitioning of tyrosine, which in turn influences the metabolic routing of tyrosine in the cell . Furthermore, the action of tyrosylphenylalanine can also be affected by the spatially separated microenvironments of the plastid and cytosolic compartments .

Biochemische Analyse

Biochemical Properties

Tyrosylphenylalanine participates in several biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This interaction is critical for maintaining the balance of these amino acids in the body. Additionally, tyrosylphenylalanine can interact with proteins involved in neurotransmitter synthesis, such as tyrosine hydroxylase, which converts tyrosine to L-DOPA, a precursor to dopamine .

Cellular Effects

Tyrosylphenylalanine influences various cellular processes. It affects cell signaling pathways by modulating the levels of tyrosine and phenylalanine, which are precursors to important neurotransmitters like dopamine, norepinephrine, and epinephrine. This modulation can impact gene expression and cellular metabolism, leading to changes in cell function .

Molecular Mechanism

At the molecular level, tyrosylphenylalanine exerts its effects through binding interactions with enzymes and proteins. For example, it binds to phenylalanine hydroxylase, facilitating the conversion of phenylalanine to tyrosine. This binding interaction is crucial for the regulation of amino acid levels and the synthesis of neurotransmitters. Additionally, tyrosylphenylalanine can influence enzyme activity, either inhibiting or activating specific biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tyrosylphenylalanine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that tyrosylphenylalanine remains stable under certain conditions, but it can degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have observed that prolonged exposure to tyrosylphenylalanine can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of tyrosylphenylalanine vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. High doses of tyrosylphenylalanine can also result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental studies .

Metabolic Pathways

Tyrosylphenylalanine is involved in several metabolic pathways. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine hydroxylase, which are essential for the conversion of phenylalanine to tyrosine and tyrosine to L-DOPA, respectively. These interactions influence metabolic flux and the levels of metabolites, impacting overall metabolic balance .

Transport and Distribution

Within cells and tissues, tyrosylphenylalanine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation. The distribution of tyrosylphenylalanine can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

Tyrosylphenylalanine’s subcellular localization is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of tyrosylphenylalanine can influence its activity and function, as well as its interactions with other cellular components .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tyrosylphenylalanine typically involves the coupling of tyrosine and phenylalanine derivatives. One common method is the use of peptide synthesis techniques, where the carboxyl group of one amino acid is activated and coupled with the amino group of the other amino acid. This can be achieved using reagents such as carbodiimides or other coupling agents under controlled conditions .

Industrial Production Methods

Industrial production of tyrosylphenylalanine may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These microorganisms can be designed to express enzymes that catalyze the formation of tyrosylphenylalanine from precursor amino acids .

Analyse Chemischer Reaktionen

Types of Reactions

H-Tyr-Phe-OH can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.

Reduction: The aromatic rings can participate in reduction reactions under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine can be employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Nitrated or halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tyrosine: An aromatic amino acid with a phenolic hydroxyl group.

Phenylalanine: An aromatic amino acid with a benzyl side chain.

Tryptophan: Another aromatic amino acid with an indole ring.

Uniqueness

H-Tyr-Phe-OH is unique due to its combined structural features of both tyrosine and phenylalanine, allowing it to participate in a broader range of chemical reactions and biological processes. This dual functionality makes it a valuable compound for various applications in research and industry .

Eigenschaften

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c19-15(10-13-6-8-14(21)9-7-13)17(22)20-16(18(23)24)11-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWAPUBOXJWXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392345 | |

| Record name | Tyr-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosyl-Phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17355-11-2 | |

| Record name | Tyr-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tyrosylphenylalanine interact with cytochrome C, and what are the downstream effects?

A1: Tyrosylphenylalanine exhibits a specific reduction capability on cytochrome C, a crucial protein involved in the electron transport chain within mitochondria []. This reduction process is dependent on both the pH of the solution and the concentration of tyrosylphenylalanine. The researchers observed a 50% reduction of cytochrome C at a 10-2 M concentration of tyrosylphenylalanine []. While the exact mechanism requires further investigation, this interaction suggests a potential role for tyrosylphenylalanine in influencing mitochondrial energy production.

Q2: What makes the structure of tyrosylphenylalanine unique in its ability to reduce cytochrome C?

A2: The research highlights the importance of both the phenyl group and the specific arrangement of amino acids in tyrosylphenylalanine for its cytochrome C reduction activity []. When phenylalanine and tyrosine were tested individually, or when their order was reversed (forming phenylalanyltyrosine), the reduction effect was minimal. Similarly, substituting phenylalanine with other amino acids like lysine or arginine in the dipeptide sequence also abolished the reduction effect. These findings strongly suggest that the phenyl group in phenylalanine and the specific dipeptide sequence are essential structural features for the observed cytochrome C reduction by tyrosylphenylalanine.

Q3: Has tyrosylphenylalanine been detected in real-world water samples?

A3: While tyrosylphenylalanine itself has not been directly observed in drinking water, a related finding reveals the presence of iodinated tyrosyl dipeptides, specifically 3-I-/3,5-di-I-Tyr-Ala and 3-I-/3,5-di-I-Tyr-Gly, in treated drinking water, but not in the corresponding raw water sources []. This suggests that tyrosyl dipeptides, potentially originating from tyrosine-containing biomolecules in the raw water, can undergo halogenation during disinfection processes, leading to the formation of these iodinated byproducts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.